1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate benzimidazole, which is then further reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Benzimidazole: A core structure found in many bioactive molecules.
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness: 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride stands out due to its unique benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and broadens its range of applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-benzylbenzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11;;/h1-8,10H,9,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDVXRRQQZSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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